Source and Classification
(+/-)9-HODE cholesteryl ester, also known as 9-hydroxy-10,12-octadecadienoate cholesteryl ester, is a racemic monohydroxy fatty acid cholesteryl ester. This compound was first identified in atherosclerotic lesions and is produced through the copper(II)-catalyzed oxidation of low-density lipoprotein (LDL), specifically from cholesteryl linoleate, which is a significant component of LDL . The compound is classified under the category of oxidized fatty acids and is associated with various biological processes, particularly in the context of cardiovascular health.
Methods and Technical Details
The synthesis of (+/-)9-HODE cholesteryl ester primarily involves the copper(II)-catalyzed oxidation of LDL. This reaction can be described in two main approaches:
Industrial production methods for this compound are not extensively documented, but scaling up the copper(II)-catalyzed oxidation process is feasible with proper control over reaction parameters.
Structure and Data
The molecular formula of (+/-)9-HODE cholesteryl ester is , with a molecular weight of 665.08 g/mol . The structural representation includes a cholesterol backbone attached to a hydroxy fatty acid chain. The detailed structure can be described using the following identifiers:
O=C(OC1CC2=CCC3C(CCC4(C)C(CCC34)C(C)CCCC(C)C)C2(C)CC1)CCCCCCCC(O)C=CC=CCCCCCInChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H... .Reactions and Technical Details
(+/-)9-HODE cholesteryl ester can participate in several chemical reactions:
These reactions underline the compound's reactivity and potential for transformation into biologically relevant metabolites.
Process and Data
The biological activity of (+/-)9-HODE cholesteryl ester is primarily linked to its role in cellular signaling pathways. It interacts with specific receptors such as GPR132 and activates peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism and inflammation .
In the context of atherosclerosis:
Physical Properties
(+/-)9-HODE cholesteryl ester appears as a solid at room temperature and requires storage under refrigeration to maintain stability. Its purity is typically greater than 98% when supplied commercially .
Chemical Properties
The compound exhibits characteristics typical of esters:
Scientific Uses
(+/-)9-HODE cholesteryl ester has several applications in scientific research, particularly in studies related to:
This compound's significance lies not only in its structural properties but also in its implications for health sciences and disease mechanisms.
15-Lipoxygenase (15-LOX) catalyzes the stereoselective oxidation of cholesteryl linoleate (18:2-CE), the primary polyunsaturated cholesteryl ester in low-density lipoprotein (LDL). This enzyme incorporates molecular oxygen at the C9 position of linoleate, forming cholesteryl 9(S)-hydroperoxy-10E,12Z-octadecadienoate (9-HpODE-CE). Subsequent reduction yields the stable (±)9-hydroxy derivative [(±)9-HODE-CE]. In macrophages, 15-LOX exhibits substrate specificity for esterified linoleate within lipid droplets or LDL particles, generating predominantly the S-enantiomer (9(S)-HODE-CE) [3] [7]. This enzymatic pathway is physiologically significant in early atherosclerotic lesions, where macrophage 15-LOX expression is upregulated [4].
Table 1: Enzymatic Activity of 15-LOX Toward Cholesteryl Linoleate
| Cell/Tissue Source | Primary Product | Stereospecificity | Key Experimental Evidence |
|---|---|---|---|
| Murine Macrophages | 9(S)-HpODE-CE | >90% S-enantiomer | LC-MS/MS detection of chiral hydroxides [3] |
| Human Reticulocytes | 13(S)-HODE-CE* | S-enantiomer dominant | Chiral HPLC of hydroperoxide reduction products [7] |
| Human Atheromata | Non-specific oxCE | Racemic mixture | Lack of 15-LO-specific stereoisomers [9] |
*Note: 15-LOX primarily generates 13(S)-HODE from free linoleate but shifts to 9(S)-HODE-CE with cholesteryl linoleate substrates.*
However, advanced human lesions show no enantiomeric preference for 9-HODE-CE, indicating non-enzymatic processes dominate later stages [9]. The instability of 9-HpODE-CE facilitates further reactions, including dehydration to cholesteryl 9-oxo-10E,12Z-octadecadienoate (9-oxoODE-CE), which activates peroxisome proliferator-activated receptor gamma (PPARγ) [4] [7].
In atherogenic microenvironments, copper(II) ions (Cu²⁺) catalyze the free radical-mediated oxidation of LDL-bound cholesteryl linoleate. This process initiates via hydrogen abstraction from the bis-allylic C11 of linoleate, forming a pentadienyl radical. Oxygen addition at C9 or C13 generates peroxyl radicals, which cyclize or fragment to produce racemic mixtures of 9-HpODE-CE and 13-HpODE-CE. Reduction yields (±)9-HODE-CE and (±)13-HODE-CE in near-equimolar ratios [1] [6] [9].
Key characteristics of non-enzymatic oxidation:
Table 2: Structural Properties of Enzymatic vs. Non-enzymatic 9-HODE-CE
| Property | Enzymatic (15-LOX) | Non-enzymatic (Cu²⁺/Radical) |
|---|---|---|
| Stereochemistry | Predominantly 9(S) | Racemic (9R:9S ≈ 1:1) |
| Co-products | 13-HODE-CE (minor) | 13-HODE-CE (equimolar) |
| Hydroperoxide Intermediates | Detected in cells | Unstable in vivo |
| Lesion Localization | Early atheromata | Advanced plaques |
| Molecular Trigger | Macrophage activation | Oxidative stress (e.g., diabetes) [4] |
Cholesteryl linoleate (18:2-CE) is the primary precursor for (±)9-HODE-CE biosynthesis due to its:
In diabetes, hyperglycemia amplifies 18:2-CE oxidation via:
Molecular dynamics simulations reveal the C9 regioselectivity arises from the conformational flexibility of the linoleate tail in cholesteryl esters. The ester bond orientation positions C9 closer to aqueous interfaces in LDL, enhancing its exposure to oxidants [7] [9].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1